Ethyl 3-chloro-4-propoxybenzoate
Description
Ethyl 3-chloro-4-propoxybenzoate is an organic ester compound characterized by a benzoate core substituted with a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring, esterified with an ethyl group. The chlorine and propoxy substituents influence electronic and steric properties, which may modulate reactivity, solubility, and interactions in biological or synthetic systems.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-chloro-4-propoxybenzoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
NNJMRFAIHDCJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-propoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-chloro-4-propoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-propoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-4-propoxybenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution can be used to hydrolyze the ester bond.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-amino-4-propoxybenzoate or 3-thio-4-propoxybenzoate can be formed.
Ester Hydrolysis: The primary products are 3-chloro-4-propoxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-4-propoxybenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which ethyl 3-chloro-4-propoxybenzoate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Ethyl vs. Methyl Ester Groups
- Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate ():
This compound replaces the ethyl ester with a methyl group and introduces a methoxy (-OCH₃) substituent at the 3-position instead of chlorine. The methyl ester reduces molecular weight (C₁₂H₁₅ClO₄ vs. hypothetical C₁₂H₁₅ClO₄ for ethyl analog) and may lower boiling point compared to the ethyl variant. Crystallographic studies reveal intermolecular C–H···O interactions, suggesting tighter packing and higher crystallinity . - This structural difference may broaden applications in materials science .
Halogen Substitutions
- Ethyl 3-Iodo-4-Propoxybenzoate (): Substituting chlorine with iodine increases molecular weight (due to iodine’s larger atomic radius) and alters electronic effects.
- Ethyl 4-(3-Chloro-4-Fluorophenyl) Derivatives (): The presence of both chloro and fluoro substituents (e.g., ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate) introduces synergistic electronic effects.
Functional Group Modifications
Phenethylamino and Heterocyclic Substituents
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) () feature nitrogen-containing heterocycles. These groups enhance hydrogen-bonding capacity and may improve binding affinity in biological targets compared to the purely alkoxy-substituted ethyl 3-chloro-4-propoxybenzoate .
Thioether vs. Ether Linkages
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) replaces the oxygen atom in the propoxy group with sulfur. The thioether linkage increases hydrophobicity and resistance to enzymatic cleavage, which could extend half-life in vivo .
Comparative Data Table
The following table summarizes key structural and functional differences among selected analogs:
Research Findings and Implications
- Crystallographic Insights : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate exhibits C–H···O interactions, suggesting that analogous ethyl derivatives may form less ordered structures due to the bulkier ethyl group .
- Biological Relevance : Compounds with heterocyclic substituents () are often explored for receptor binding, whereas halogenated benzoates like this compound may serve as precursors in drug discovery .
- Synthetic Flexibility : The propoxy group’s ether linkage allows for straightforward modification, enabling the introduction of bioorthogonal handles (e.g., azides) for click chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
